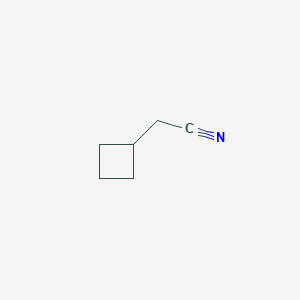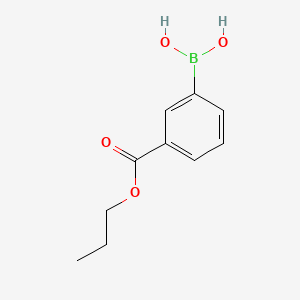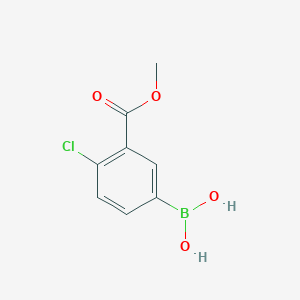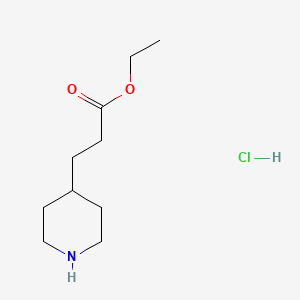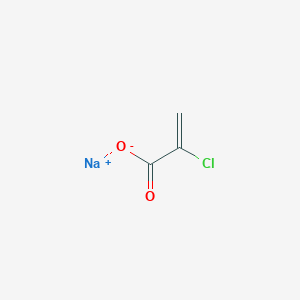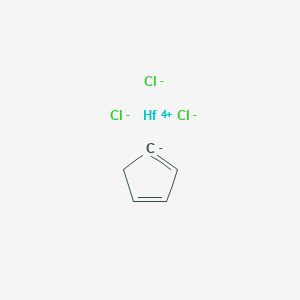
cyclopenta-1,3-diene;hafnium(4+);trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cyclopenta-1,3-diene;hafnium(4+);trichloride is a complex chemical compound with the molecular formula C5H5Cl3Hf. It is known for its unique properties and is used in various scientific research applications. The compound is characterized by the presence of hafnium, a transition metal, coordinated with cyclopenta-1,3-dien-1-ide and chloride ligands .
Wissenschaftliche Forschungsanwendungen
cyclopenta-1,3-diene;hafnium(4+);trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex organic molecules.
Material Science: The compound is employed in the development of innovative materials with unique properties.
Chemistry: It serves as a precursor for synthesizing other hafnium-containing compounds.
Biology and Medicine:
Wirkmechanismus
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of Hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1). For example, the compound’s melting point is 125 °C , so it would be expected to be stable at lower temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cyclopenta-1,3-diene;hafnium(4+);trichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
cyclopenta-1,3-diene;hafnium(4+);trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxide and other by-products.
Reduction: Reduction reactions can convert it into lower oxidation state hafnium compounds.
Substitution: The chloride ligands can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hafnium oxide, while substitution reactions can produce a variety of new hafnium coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Similar in structure but contains zirconium instead of hafnium.
Titanium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Another similar compound with titanium as the central metal.
Uniqueness
cyclopenta-1,3-diene;hafnium(4+);trichloride is unique due to the specific properties imparted by hafnium, such as its higher density and different reactivity compared to zirconium and titanium analogs. These differences make it valuable for specific applications where these unique properties are advantageous .
Eigenschaften
CAS-Nummer |
61906-04-5 |
|---|---|
Molekularformel |
C5H5Cl3Hf |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;hafnium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
UCOMIWSJGCHOQK-UHFFFAOYSA-K |
SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4] |
Kanonische SMILES |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf+4] |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




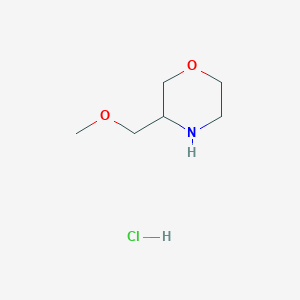


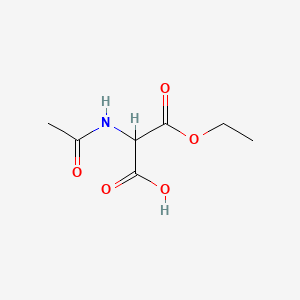
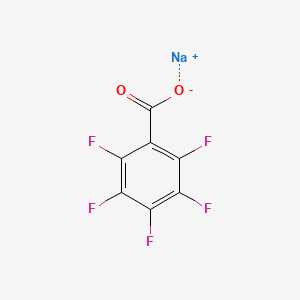
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
